CYCLOPENTANE-1,1-DIYLDIMETHANOL

CAS No.: 5763-53-1

Cat. No.: VC3712592

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5763-53-1 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | [1-(hydroxymethyl)cyclopentyl]methanol |

| Standard InChI | InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 |

| Standard InChI Key | OKSKZFYXWJAIIT-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CO)CO |

| Canonical SMILES | C1CCC(C1)(CO)CO |

Introduction

Basic Information and Chemical Structure

Identification and Nomenclature

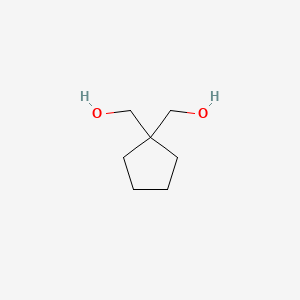

Cyclopentane-1,1-diyldimethanol, with the CAS Registry Number 5763-53-1, belongs to the family of cyclic diols. The compound is also known by several synonyms including 1,1-Cyclopentanedimethanol, 1,1-Bis(hydroxymethyl)cyclopentane, [1-(hydroxymethyl)cyclopentyl]methanol, and NSC 49657 . These alternative names reflect different naming conventions but refer to the same chemical entity. The molecular formula is C7H14O2, indicating seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms in its structure .

Structural Characteristics

The molecular structure consists of a five-membered cyclopentane ring with two hydroxymethyl (CH2OH) groups attached to the same carbon atom (position 1). This creates a quaternary carbon center at this position, which is a key structural feature of the molecule . The structural representation can be described using SMILES notation as C1CCC(C1)(CO)CO and InChI notation as InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 .

Physical and Chemical Properties

Physical Constants

Cyclopentane-1,1-diyldimethanol exhibits specific physical properties that characterize its behavior under various conditions. These properties are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Melting point | 91-93 °C | Experimental |

| Boiling point | 257.7±8.0 °C | Predicted |

| Density | 1.047±0.06 g/cm³ | Predicted |

| pKa | 14.75±0.10 | Predicted |

| Molecular Weight | 130.18 g/mol | Calculated |

The relatively high melting point indicates substantial intermolecular forces, likely due to the hydrogen bonding capabilities of the two hydroxyl groups. The predicted boiling point further suggests strong intermolecular attractions that must be overcome for phase transition to occur .

Crystallographic Properties

According to crystallographic studies, cyclopentane-1,1-diyldimethanol crystallizes in the monoclinic crystal system with space group P21/n. The unit cell parameters determined at 200 K are as follows:

| Parameter | Value |

|---|---|

| a | 5.8614(16) Å |

| b | 10.631(3) Å |

| c | 11.917(3) Å |

| β | 98.33(2)° |

| Volume | 734.7(3) ų |

| Z | 4 |

These crystallographic data indicate that there are four molecules in each unit cell, with specific spatial arrangements that facilitate the formation of hydrogen-bonded networks throughout the crystal structure .

Hydrogen Bonding and Crystal Structure

Hydrogen Bonding Pattern

One of the most significant features of cyclopentane-1,1-diyldimethanol is its ability to form extensive hydrogen bonding networks in the solid state. Crystallographic studies have revealed that the compound forms cooperative eight-membered homodromic rings of O—H⋯O hydrogen bonds . These hydrogen-bonded rings connect individual molecules into strands that propagate along the100 crystallographic direction.

According to graph-set analysis, a method used to describe and classify hydrogen bonding patterns, these cycles are designated with the descriptor R₄⁴(8). This notation indicates that the hydrogen-bonded motif consists of eight atoms (four donors and four acceptors) forming a ring . This specific hydrogen bonding arrangement significantly influences the compound's physical properties, particularly its melting point and crystal packing.

Molecular Conformation

The cyclopentane ring in cyclopentane-1,1-diyldimethanol adopts an envelope conformation, specifically designated as C4E . This conformation is common in five-membered rings and represents a non-planar arrangement where four carbon atoms are approximately coplanar, with the fifth carbon atom deviating from this plane. This molecular conformation affects how individual molecules pack together in the crystal lattice and participates in the formation of the hydrogen-bonded network described above.

The hydroxymethyl groups attached to the quaternary carbon center are positioned in a way that optimizes their participation in intermolecular hydrogen bonding while minimizing steric hindrance. This spatial arrangement facilitates the formation of the observed hydrogen-bonded strands along the100 direction .

Synthesis and Preparation

Synthetic Routes

According to the literature, cyclopentane-1,1-diyldimethanol can be synthesized through a reaction involving 1,4-dibromobutane and malonic acid diethylester under basic conditions . This synthetic approach creates the cyclopentane ring structure with appropriate functionalities that can be further manipulated to obtain the target diol compound.

The specific procedure referenced in the crystallographic study follows the method published by Domin et al. in 2005 . While detailed reaction conditions and yields are not provided in the available search results, this synthetic route appears to be an established method for preparing this compound.

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | H948693 | 1,1-Bis(hydroxymethyl)cyclopentane | 50mg | $90 |

| ChemScene | CS-B1205 | NSC49657 >97.0% | 100mg | $63 |

| ChemScene | CS-B1205 | NSC49657 >97.0% | 250mg | $97 |

| Biosynth Carbosynth | FC147228 | Cyclopentane-1,1-diyldimethanol | 1g | $68 |

| Biosynth Carbosynth | FC147228 | Cyclopentane-1,1-diyldimethanol | 2g | $118 |

This pricing information, although dated to 2021 , provides a general idea of the compound's commercial availability and cost structure. The price per unit mass decreases with larger quantities, following typical chemical pricing models.

Research Applications and Significance

Structural Chemistry

The primary research significance of cyclopentane-1,1-diyldimethanol appears to be in the field of structural chemistry, particularly in understanding hydrogen bonding patterns and crystal packing arrangements. The compound serves as a model system for studying how bifunctional alcohols organize into supramolecular assemblies through hydrogen bonding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume